molecular formula C5H8N4 B3168498 4-(Aminomethyl)pyrimidin-2-amine CAS No. 929973-95-5

4-(Aminomethyl)pyrimidin-2-amine

Cat. No.: B3168498
CAS No.: 929973-95-5
M. Wt: 124.14 g/mol
InChI Key: OXERKHYPNYNVSY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

4-(Aminomethyl)pyrimidin-2-amine, a derivative of 2-aminopyrimidine, has been found to interact with several biological targets. It has shown potential as an inhibitor of PLK4 , a serine/threonine protein kinase that is a master regulator of centriole duplication . This compound has also been associated with antitrypanosomal and antiplasmodial activities, indicating potential interactions with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 .

Mode of Action

For instance, in the case of PLK4, the compound may inhibit the kinase activity, thereby disrupting centriole duplication, a process crucial for maintaining genome integrity .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. In the case of PLK4, the compound could affect pathways related to cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound may interfere with the life cycle of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .

Pharmacokinetics

One study reported that a plk4 inhibitor derived from aminopyrimidine, similar to this compound, exhibited good plasma stability and liver microsomal stability . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.

Result of Action

The result of this compound’s action can vary depending on the target. In the case of PLK4, the compound’s inhibitory action could lead to disruption of centriole duplication, potentially affecting cell division and genome integrity . When acting against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound could inhibit the growth of these organisms, thereby exerting its antitrypanosomal and antiplasmodial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

    Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.

    Aromatization: The intermediate compound undergoes aromatization to stabilize the pyrimidine ring.

    S-Methylation: The compound is then methylated to introduce a methyl group.

    Oxidation: Oxidation is performed to convert the intermediate into a methylsulfonyl compound.

    Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-(Aminomethyl)pyrimidin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a pyrimidine ring allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,3,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXERKHYPNYNVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304205
Record name 2-Amino-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-95-5
Record name 2-Amino-4-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-imino-1,2-dihydropyrimidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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